Research efforts aim to elucidate the precise mechanisms by which tolclofos-methyl disrupts fungal growth and reproduction. Studies suggest it inhibits mitochondrial ATP production within the fungus, essentially starving it of energy ().
Scientific inquiry explores strategies to maximize the effectiveness of tolclofos-methyl while minimizing its environmental impact. This includes investigations into:
Tolclofos-methyl is an organophosphorus compound primarily used as a fungicide. Its IUPAC name is O-2,6-dichloro-p-tolyl O,O-dimethyl phosphorothioate, and it is identified by the CAS number 57018-04-9. The molecular formula of tolclofos-methyl is C₉H₁₁Cl₂O₃PS, with a molecular weight of 301.12 g/mol. It appears as a white crystalline solid with a faint characteristic odor, melting between 78-80°C and possessing a density of approximately 0.838 g/cm³ .
Tolclofos-methyl is classified as moderately toxic []. While the EPA concludes there is low risk of exposure to surface water due to its registered uses, it is considered highly toxic to freshwater fish and moderately toxic to freshwater invertebrates []. Proper handling and disposal procedures are crucial to minimize environmental impact.
Tolclofos-methyl is synthesized through a multi-step process involving the reaction of 2,6-dichlorotoluene with dimethyl phosphorothioate. This reaction typically occurs under controlled conditions to ensure the stability of the product and minimize by-products. The synthesis may involve purification steps to achieve the desired purity level for agricultural applications .
Tolclofos-methyl is primarily utilized as a seed treatment fungicide across various crops including corn, soybean, potato, sugar beet, and wheat. Its application helps protect seeds from fungal infections that can lead to significant crop losses. The compound is formulated as a flowable liquid for ease of application in agricultural settings .
Research has explored the interactions of tolclofos-methyl with various biological systems. Notably, studies on earthworms have demonstrated its potential for bioaccumulation and toxicity, highlighting oxidative stress as a significant mechanism of toxicity . Additionally, interaction studies have indicated that tolclofos-methyl's degradation products can also affect soil microbial communities and aquatic organisms when leached into water systems .
Several compounds share structural or functional similarities with tolclofos-methyl. Below are some notable examples:
Compound Name | Structure Type | Functionality | Unique Features |
---|---|---|---|
Chlorothalonil | Chlorinated aromatic | Broad-spectrum fungicide | Multi-site action against fungi |
Propiconazole | Triazole | Fungicide | Specific target site inhibition in fungal biosynthesis |
Azoxystrobin | Strobilurin | Fungicide | Prevents spore germination and mycelial growth |
Uniqueness of Tolclofos-methyl: Unlike many fungicides that target specific pathways in fungi, tolclofos-methyl's mechanism involves inhibiting phospholipid biosynthesis, which may provide broader protection against various fungal pathogens while posing risks to non-target organisms due to its organophosphorus nature .
Tolclofos-methyl, first synthesized in the late 1970s, emerged as a critical organophosphorus fungicide during a period of increasing demand for soil-borne pathogen control. Its commercial introduction in 1983 marked a milestone in agricultural chemistry, addressing persistent fungal threats to crops such as potatoes, lettuce, and sugar beet. The compound gained European Union approval in 2012 under Regulation (EC) No 1107/2009, with specific authorization for use on ornamentals and potatoes. Initial field trials demonstrated exceptional efficacy against Rhizoctonia solani and Typhula species, establishing its role in modern integrated pest management systems.
The development timeline reveals three key phases:
Tolclofos-methyl (C₉H₁₁Cl₂O₃PS) belongs to the phosphorothioate subclass of organophosphorus compounds, characterized by:
Property | Value | Source |
---|---|---|
Molecular Weight | 301.13 g/mol | |
Melting Point | 78–80°C | |
LogP (Octanol-Water) | 4.1 | |
Water Solubility | 0.09 mg/L (20°C) | |
Vapor Pressure | 1.2 × 10⁻⁴ Pa (25°C) |
The compound’s stability arises from intramolecular hydrogen bonding between the phosphoryl oxygen and chloro substituents, enabling persistent soil activity (DT₅₀ = 60–90 days).
Tolclofos-methyl occupies a niche but critical position in the $60 billion agricultural fungicide market:
Parameter | Value | Source |
---|---|---|
Global Market Size | $500 million | |
CAGR (2025–2033) | 5.2% | |
Production Capacity | 200 million kg/year | |
Dominant Application | Vegetable crops (68%) | |
Key Producers | Sumitomo Chemical, FBC |
Asia-Pacific accounts for 72% of global consumption, driven by intensive rice cultivation in China and India. The EU market remains constrained by metabolite monitoring requirements for dimethyltolclofos-hydroxymethyl (DM-TM-CH₂OH).
Contemporary research focuses on three primary areas:
Recent NMR and LC-MS advancements have enabled direct characterization of cellobiose conjugates in tomato systems, revolutionizing residue analysis.
The primary industrial synthesis involves two optimized pathways:
Route A (Thiophosphorylation):
2,6-Dichloro-4-methylphenol + (CH₃O)₂P(S)Cl → Tolclofos-methyl (Yield: 88–92%)
Route B (Stepwise Functionalization):
1. POCl₃ + 2 CH₃OH → (CH₃O)₂P(O)Cl 2. Thionation with P₂S₅ → (CH₃O)₂P(S)Cl 3. Coupling with phenol derivative
Chinese patents (CN104413052A) report zinc-catalyzed reactions achieving 95% purity through complexation with maneb.
Key production constraints include:
Advanced process monitoring using in-line FTIR reduces batch variability from ±8% to ±2%.
Tolclofos-methyl inhibits fungal phospholipid biosynthesis through:
The EC₅₀ against Rhizoctonia solani hyphae is 0.8 ppm, with complete growth inhibition at 5 ppm.
Pathogen | ED₉₀ (g/ha) | Crop |
---|---|---|
Corticium rolfsii | 450 | Sugar Beet |
Typhula incarnata | 320 | Winter Wheat |
Sclerotinia minor | 680 | Lettuce |
Seed treatment at 2.5 g/kg reduces post-emergence damping-off by 89% in cotton trials.
The compound exhibits moderate adsorption (Koc = 310–480 mL/g) with pH-dependent mobility:
Medium | Half-Life (Days) | Primary Metabolite |
---|---|---|
Aerobic Soil | 64 | TM-COOH |
Anaerobic Water | 28 | PH-CHO |
Plant Tissue | 9 | DM-TM-CH₂OH |
Photolytic degradation follows pseudo-first-order kinetics (k = 0.12 h⁻¹) with quantum yield Φ = 0.033.
Irritant;Environmental Hazard